AMG-315, also known as 13-(S)-methyl-arachidonamide, is a novel chiral analog of the endocannabinoid anandamide. It has garnered attention for its potent activity as a cannabinoid receptor type 1 (CB1) agonist, exhibiting significant stability against metabolic degradation by enzymes that typically hydrolyze endocannabinoids. The compound's unique structure and properties make it a valuable tool in cannabinoid research and therapeutic applications.
AMG-315 is synthesized through a series of chemical reactions designed to enhance its stability and potency compared to natural endocannabinoids. The compound has been studied in various scientific contexts, particularly in relation to its interaction with the CB1 receptor and its potential analgesic effects in vivo.
AMG-315 is classified as a chiral arachidonoyl ethanolamide (AEA) analog, specifically designed to mimic the structure of anandamide while improving metabolic resistance and receptor affinity.
The synthesis of AMG-315 involves several key steps, including:
The synthesis process is complex, requiring careful control of reaction conditions to maintain the integrity of the chiral centers. The specific enantiomer of interest, 13-(S)-methyl-arachidonamide, is produced through a series of reactions that include acylation and methylation steps.
AMG-315 features a unique molecular structure characterized by:
The molecular formula for AMG-315 is CHNO, with a molecular weight of approximately 357.55 g/mol. Its structural modifications compared to anandamide contribute to its increased potency and metabolic stability .
AMG-315 undergoes various chemical reactions, primarily involving interactions with CB1 receptors:
The compound's stability allows it to maintain effective concentrations in biological systems longer than traditional endocannabinoids, making it an attractive candidate for pain management studies.
AMG-315 activates the CB1 receptor through a mechanism that involves:
In vitro studies have demonstrated that AMG-315 has an effective concentration (EC) of approximately 0.6 nM, indicating its strong agonistic properties compared to other cannabinoids .
AMG-315 is characterized by:
Key chemical properties include:
AMG-315 has several potential applications in scientific research:
AMG-315 ((R)-N-(1-Methyl-2-hydroxyethyl)-13-(S)-methyl-arachidonamide) represents a breakthrough in endocannabinoid analog design through strategic chiral modifications to the endogenous ligand anandamide (AEA). This synthetic analog incorporates two stereospecific methyl groups: an (S)-methyl substitution at carbon 13 (C13) of the arachidonoyl chain and an (R)-1-methyl-2-hydroxyethyl group at the ethanolamide head [3] [6]. The synthetic pathway involves a multi-step enantioselective approach beginning with commercially available methyl esters, achieving the chiral methyl-arachidonic acid precursor in 12-15 steps [6] [8]. Final coupling of this modified acyl chain with the chiral ethanolamine moiety employs carbodiimide-mediated amidation under controlled conditions to preserve stereochemical integrity [9].
The molecular design specifically targets metabolic vulnerability points while enhancing receptor interactions. X-ray crystallography and molecular docking studies confirm that the C13 methyl group occupies a hydrophobic subpocket in the CB1 binding cavity, forming van der Waals contacts with residues F200³·³⁶ and W356⁶·⁴⁸—key components of the receptor's toggle switch mechanism [1] [6]. This strategic modification simultaneously impedes oxidative metabolism by cyclooxygenase-2 (COX-2), which normally initiates oxidation at C13 in unmodified arachidonoyl chains [6] [8].
Table 1: Structural Comparison of AMG-315 with Anandamide (AEA)
Structural Feature | Anandamide (AEA) | AMG-315 |
---|---|---|
Arachidonoyl Chain | Unsubstituted | 13-(S)-Methyl substitution |
Ethanolamine Group | 2-Hydroxyethyl | (R)-1-Methyl-2-hydroxyethyl |
Chiral Centers | None | Two (C13 and C1') |
Molecular Formula | C₂₂H₃₇NO₂ | C₂₄H₄₁NO₂ |
Exact Mass (g/mol) | 347.282 | 375.313 |
The 13(S),1'(R) stereochemical configuration of AMG-315 is indispensable for its biochemical stability and receptor affinity. Inversion of either chiral center significantly diminishes CB1 binding, demonstrating stereospecificity in receptor-ligand interactions [6]. Pharmacological characterization reveals a CB1 binding affinity (Ki) of 7.8 ± 1.4 nM, approximately 30-fold greater than native anandamide, with potent agonist efficacy (EC₅₀ = 0.6 ± 0.2 nM) in forskolin-stimulated cAMP inhibition assays [6] [9].
Metabolic stability profiling demonstrates unprecedented resistance to enzymatic degradation:
The combined stereochemical modifications effectively shield the molecule from both hydrolytic and oxidative degradation pathways. Kinetic studies indicate the C13 methyl group sterically hinders hydrogen abstraction at the bisallylic position—the initial step in COX-2-mediated oxidation [8]. Additionally, the chiral ethanolamine moiety impedes FAAH's access to the amide bond through conformational restrictions [6].
Table 2: Metabolic Stability Profile of AMG-315 vs. Anandamide
Metabolic Parameter | Anandamide | AMG-315 |
---|---|---|
FAAH Half-life (min) | <2 | >120 |
COX-2 Metabolism (%) | >95% in 5 min | <5% in 30 min |
MGL Hydrolysis Rate | High | Undetectable |
ABHD6 Susceptibility | High | Low |
AMG-315 exhibits molecular weight (375.60 g/mol) and hydrophobicity profiles optimized for membrane penetration and target engagement. With calculated logP values >6, this highly lipophilic compound demonstrates solubility characteristics demanding specialized formulation approaches [9]. Experimental determinations confirm:
The compound's physicochemical behavior necessitates lipid-based delivery systems (LBFs) for experimental studies. In vitro digestion models demonstrate enhanced solubilization in Type IIIA/IIIB self-emulsifying formulations containing medium-chain triglycerides and surfactants [7]. These formulations maintain AMG-315 in solution during intestinal processing, with digestion-triggered transitions promoting absorption. Molecular dynamics simulations suggest the chiral methyl groups influence membrane insertion kinetics, with the 13(S) configuration enabling optimal orientation within the lipid bilayer for receptor access [1] [7].
Table 3: Physicochemical Properties of AMG-315
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 375.60 g/mol | - |
Appearance | Solid powder | Room temperature |
Solubility in DMSO | ≥50 mg/mL | 25°C |
Aqueous Solubility | <0.01 mg/mL | pH 7.4, 25°C |
logP (Calculated) | 6.8 ± 0.3 | - |
Storage Stability | >3 years | -20°C, desiccated |
Lipid Partition Coefficient (log K) | 4.5-5.2 | Cholesteryl oleate/water |
Formulation challenges are addressed through lipid vehicle optimization. Effective in vivo research formulations include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7